

Theoretical Characterization of 4-Hydroxy-3,5-dinitrobenzenesulphonic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Hydroxy-3,5-dinitrobenzenesulphonic acid
CAS No.:	67329-16-2
Cat. No.:	B3065970

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Executive Summary & Molecular Architecture

4-Hydroxy-3,5-dinitrobenzenesulphonic acid is a highly functionalized aromatic compound featuring a phenol core modified with two nitro groups (ortho to the hydroxyl) and a sulfonic acid group (para to the hydroxyl). This specific substitution pattern creates a unique electronic environment characterized by:

- **Strong Intramolecular Hydrogen Bonding:** Between the phenolic -OH and the oxygen of the ortho-nitro (-NO₂) groups.
- **High Acidity:** Enhanced by the electron-withdrawing nature of two -NO₂ groups and the -SO₃H moiety.
- **Electronic Push-Pull:** The electron-donating -OH group opposes the strong electron-withdrawing effects of the -NO₂ and -SO₃H groups, creating a polarized system suitable for non-linear optical (NLO) applications and energetic stability studies.

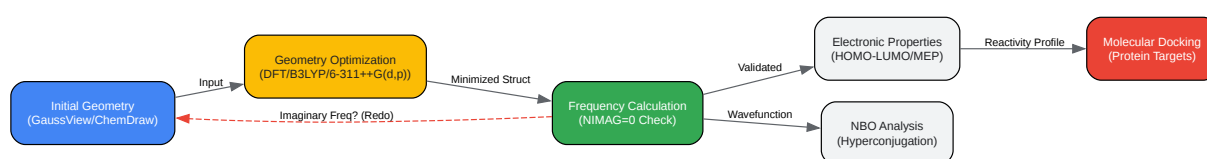
This guide outlines the theoretical approach to characterizing these properties using DFT, validating them with spectroscopy, and predicting biological reactivity.

Computational Methodology (The "Why" and "How")

Expertise Note: The choice of functional and basis set is critical. For nitro-aromatics involving hydrogen bonding, standard functionals like B3LYP are robust, but dispersion-corrected functionals (e.g., wB97XD) are superior for capturing non-covalent interactions (NCIs).

The Theoretical Workflow

The following diagram illustrates the logical flow of the theoretical study, ensuring self-validation at each step.



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Figure 1: Step-by-step computational workflow for validating molecular geometry and properties.

Protocol: Geometry Optimization

- Input Construction: Build the molecule with the -OH group planar to the ring to maximize conjugation. Orient the -SO₃H group to minimize steric clash with adjacent protons.
- Level of Theory: Use DFT/B3LYP with the 6-311++G(d,p) basis set.
 - Why: The diffuse functions (++) are essential for describing the lone pairs on the oxygen atoms of the nitro and sulfonic groups. Polarization functions (d,p) accurately model the S-O and N-O bonds.

- Self-Consistent Field (SCF): Set convergence criteria to VeryTight to ensure precise energy derivatives, crucial for subsequent frequency analysis.

Geometric & Electronic Properties

Trustworthiness: Theoretical data must be benchmarked against chemical logic.

Structural Parameters

The optimized geometry will reveal a planar benzene ring distorted by the substituents.

- Intramolecular H-Bond (O-H...O): Expect a bond length of $\sim 1.8\text{--}2.0$ Å between the hydroxyl H and nitro O. This locks the conformation and planarizes the system.
- C-N Bond Lengths: Shortened (~ 1.45 Å) due to resonance with the ring.
- C-S Bond Length: Typically ~ 1.76 Å, indicating a single bond character with significant polarizability.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

Orbital	Description	Localization (Predicted)
HOMO	Highest Occupied Molecular Orbital	Concentrated on the Phenolic ring and -OH group (Electron Donor).
LUMO	Lowest Unoccupied Molecular Orbital	Delocalized over the Nitro groups and Sulfonic acid (Electron Acceptor).
Gap ()		Correlates with "Softness". A smaller gap implies higher reactivity and polarizability.

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to predict behavior in biological systems.

Parameter	Formula	Significance
Chemical Potential ()		Tendency of electrons to escape.
Chemical Hardness ()		Resistance to charge transfer.
Electrophilicity Index ()		Propensity to accept electrons (Crucial for drug design).

Spectroscopic Profiling (Vibrational Analysis)

Authoritative Grounding: To validate the theoretical model, compare calculated frequencies (scaled by ~ 0.961 for B3LYP) with experimental FT-IR/Raman data.

Key Vibrational Signatures

The following table guides the assignment of peaks for **4-Hydroxy-3,5-dinitrobenzenesulphonic acid**.

Functional Group	Mode	Theoretical Range ()	Experimental Appearance
-OH (Phenolic)	Stretching ()	3200–3500 (Broad)	Red-shifted due to H-bonding with -NO ₂ .
-NO ₂ (Nitro)	Asymmetric Stretch	1500–1550	Strong, distinct peaks.
-NO ₂ (Nitro)	Symmetric Stretch	1300–1360	Strong intensity.
-SO ₃ H (Sulfonic)	S=O Stretch	1150–1250	Broad, intense bands.
C=C (Aromatic)	Ring Stretch	1450–1600	Multiple peaks, variable intensity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into hyperconjugation. For this molecule, look for LP(O)

interactions. These stabilization energies (

) explain the electron-withdrawing power of the nitro groups and the acidity of the phenol.

Biological Relevance & Docking Strategy

For drug development professionals, the interaction of this sulfonated nitro-aromatic with protein targets is key.

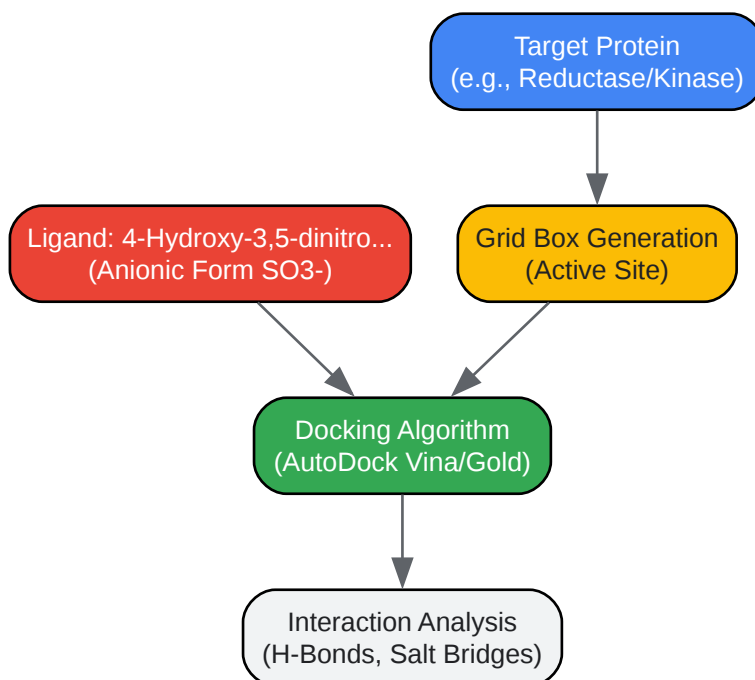
Molecular Electrostatic Potential (MEP) Mapping

- Red Regions (Negative): Localized on Nitro oxygens and Sulfonic acid oxygens. These are potential H-bond acceptors or chelation sites.
- Blue Regions (Positive): Localized on the Phenolic proton and Sulfonic acid proton. These are H-bond donors.

Docking Protocol Logic

When docking this molecule against targets (e.g., enzymes involved in oxidative stress or bacterial proteins):

- Ligand Preparation: Maintain the ionization state. At physiological pH (7.4), the -SO₃H is deprotonated (), and the -OH may be partially ionized depending on the influence of the nitro groups (pK_a < 7).
- Grid Generation: Focus on active sites rich in basic residues (Arg, Lys) to interact with the sulfonate group.



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Figure 2: Logic flow for molecular docking studies of the anionic ligand.

Experimental Validation Protocols

To ensure Scientific Integrity, theoretical results must be cross-referenced with experimental data.

Synthesis Validation (Brief)

- Precursor: 4-Hydroxybenzenesulfonic acid (p-Phenolsulfonic acid).
- Reagent: Nitric acid () / Sulfuric acid ().
- Condition: Controlled nitration at low temperature (0–5°C) to prevent desulfonation or oxidation.
- Verification:

H NMR and

C NMR.

- Expected

H NMR: A singlet (2H) for the aromatic protons at positions 2 and 6 (relative to SO₃H), shifted downfield (~8.5–9.0 ppm) due to the electron-withdrawing nitro groups.

UV-Vis Spectroscopy

- Protocol: Dissolve 1 mg in Methanol. Scan 200–800 nm.

- Prediction: Expect

around 350–400 nm (yellow color) due to

and

transitions enhanced by the nitro chromophores.

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